Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate
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Overview
Description
Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate is a chemical compound with the molecular formula C9H9N3O3 and a molecular weight of 207.19 g/mol . This compound is known for its unique structure, which includes a pyrazolo[1,5-b]pyridazine core substituted with a methoxy group and a carboxylate ester. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-4-methoxypyridazine with ethyl acetoacetate in the presence of a base, followed by esterification to yield the desired product . The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with reaction times varying from several hours to overnight.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate can be compared with other pyrazolo[1,5-b]pyridazine derivatives, such as:
- Methyl 6-chloropyrazolo[1,5-b]pyridazine-3-carboxylate
- Methyl 6-hydroxypyrazolo[1,5-b]pyridazine-3-carboxylate
- Methyl 6-aminopyrazolo[1,5-b]pyridazine-3-carboxylate
These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and biological activities. This compound is unique due to its methoxy group, which can influence its reactivity and interactions with biological targets .
Properties
IUPAC Name |
methyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c1-14-8-4-3-7-6(9(13)15-2)5-10-12(7)11-8/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDWUDDRDODQGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=C(C=N2)C(=O)OC)C=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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